4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Description
Contextualization of the Isoxazole (B147169) Heterocyclic Core in Chemical Research
The isoxazole ring is an integral component of numerous compounds that exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov This has led to its widespread investigation in medicinal chemistry. The presence of the isoxazole moiety can influence the physicochemical properties of a molecule, such as its metabolic stability and receptor-binding affinity.
Research has demonstrated that isoxazole derivatives possess a wide range of biological effects, including:
Anti-inflammatory and Analgesic Properties: Certain isoxazole-containing compounds have been investigated for their potential to alleviate pain and inflammation.
Antimicrobial and Antifungal Activity: The isoxazole scaffold is found in some antibacterial and antifungal agents. mdpi.com
Anticancer Potential: Many novel isoxazole derivatives are being synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov
Antiviral and Anticonvulsant Effects: The versatility of the isoxazole ring has been exploited in the development of compounds with antiviral and anticonvulsant properties.
The significance of the isoxazole core is further underscored by its presence in several commercially available drugs, highlighting its clinical relevance. The ongoing research into novel synthetic methodologies for isoxazole derivatives continues to expand their therapeutic potential. nih.gov
Overview of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine within Advanced Isoxazole Derivatives Research
While extensive research exists for the broader class of isoxazoles, specific and detailed research findings on this compound are not widely available in the public domain. However, an analysis of its structure allows for a contextual understanding of its potential significance within advanced isoxazole derivatives research.
The key structural features of this compound include:
The Isoxazole Core: Provides the fundamental heterocyclic scaffold.
A 4-Methoxyphenyl (B3050149) Group at the 4-position: The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The phenyl group itself offers a scaffold for further functionalization and can engage in various intermolecular interactions.
A Methyl Group at the 3-position: This small alkyl group can impact the steric and electronic environment of the isoxazole ring.
An Amine Group at the 5-position: The amino group is a key functional group that can act as a hydrogen bond donor and a nucleophile, making it a critical site for forming derivatives or interacting with biological targets.
The combination of these substituents on the isoxazole ring suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The amine functionality, in particular, is a common feature in many pharmacologically active compounds, often playing a crucial role in their mechanism of action. Research on structurally similar amino-isoxazoles has highlighted their potential in various therapeutic areas.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Isoxazole Derivatives
Strategies for Isoxazole (B147169) Ring Construction and Functionalization
The synthesis of the isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is achievable through several robust chemical methods. These strategies primarily include multicomponent reactions that assemble the ring in a single step from simple precursors, and cycloaddition reactions that form the heterocyclic system through a concerted mechanism.
One-Pot Multicomponent Reactions (MCRs) for Isoxazole Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the initial components. This approach is valued for its atom economy, reduced waste, and operational simplicity, making it a powerful tool in modern synthetic organic chemistry.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and metal-free alternative for the synthesis of isoxazole derivatives. Catalysts like hexamine and malic acid have proven effective in promoting the one-pot synthesis of isoxazol-5(4H)-ones.
In a typical reaction, an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride are condensed in the presence of an organocatalyst. Hexamine, for instance, has been successfully used in an ethanol-water medium, demonstrating benefits such as high yields, short reaction times, and a simple workup procedure. researchgate.net The mechanism involves the catalyst facilitating the initial formation of an oxime intermediate from ethyl acetoacetate and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. Subsequent intramolecular cyclization and dehydration yield the final isoxazole product. researchgate.net
Similarly, malic acid has been employed as an efficient, biodegradable catalyst for the three-component synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. Optimal conditions for this reaction were identified as using 10 mol% of malic acid in water at 50°C, highlighting an environmentally benign approach to isoxazole synthesis.
Table 1: Organocatalytic Synthesis of Isoxazole Derivatives This table is interactive. Users can sort and filter the data.
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Advantages |
|---|---|---|---|---|---|
| Hexamine | Aryl Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Ethanol:Water | Non-toxic, easily available catalyst; Green medium; High yields researchgate.net |
| Malic Acid | Aryl Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Water | Environmentally friendly; Biodegradable catalyst; Good yields |
| Pyruvic Acid | Aryl Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Water | Biodegradable catalyst; Simple procedure; Short reaction times |
Acid-Catalyzed Domino and Heterocyclization Reactions (e.g., PTSA, Ytterbium Triflate, Indium (III) Trifluoromethanesulfonate)
Acid catalysts are frequently employed to promote the domino and heterocyclization reactions that lead to isoxazole scaffolds. These catalysts can be of the Brønsted or Lewis acid type, each facilitating key steps in the reaction cascade.
p-Toluenesulfonic acid (PTSA) *, a strong organic Brønsted acid, has been used in the synthesis of 3,5-disubstituted isoxazoles from propargylic alcohols and N-protected hydroxylamines. The reaction proceeds through a PTSA-catalyzed formation of an intermediate which then undergoes a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) mediated detosylation and 5-endo-dig cyclization.
Ytterbium triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that has found broad application in the synthesis of various heterocycles. mdpi.comwikipedia.org Its efficacy stems from its ability to activate carbonyl groups and other functional groups, facilitating nucleophilic attack and subsequent cyclization under mild conditions. mdpi.com The catalyst can often be recovered and reused, adding to the sustainability of the process. wikipedia.org
Indium (III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) is another powerful and reusable Lewis acid catalyst employed in a variety of organic transformations, including multicomponent reactions for heterocycle synthesis. nih.gov While its direct application in the synthesis of the specific target compound is not extensively documented, its known function involves the activation of carbonyl groups, which is a key step in the Knoevenagel condensation pathway leading to isoxazoles. nih.gov This suggests its potential as an effective catalyst for this transformation under solvent-free or aqueous conditions.
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity. The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. srce.hrsigmaaldrich.com
While the classic Passerini reaction does not directly yield an isoxazole ring, it is instrumental in creating complex acyclic precursors that can undergo subsequent cyclization. sigmaaldrich.comorganic-chemistry.org A more relevant strategy for isoxazole synthesis involves coupling a related IMCR, the Ugi reaction, with an intramolecular nitrile oxide cycloaddition (INOC). In this two-step sequence, the Ugi reaction is first used to assemble a precursor containing both a nitro group (a nitrile oxide precursor) and an alkene or alkyne functionality. This intermediate is then subjected to conditions that generate the nitrile oxide in situ, which subsequently undergoes an intramolecular [3+2] cycloaddition to form a fused isoxazole or isoxazoline (B3343090) ring system. researchgate.netsrce.hr This sequential Ugi/INOC approach provides efficient access to complex heterocyclic scaffolds from readily available starting materials. researchgate.net
One of the most fundamental and widely used methods for constructing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. researchgate.netacs.org For the synthesis of 3-methyl-4-aryl-isoxazol-5-amine derivatives, a common one-pot, three-component approach involves the reaction of an aromatic aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net
The reaction mechanism is believed to proceed through two potential pathways. In the first, hydroxylamine reacts with the β-ketoester to form an oxime intermediate. This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde. The resulting product then cyclizes to form the isoxazol-5(4H)-one ring. Alternatively, the Knoevenagel condensation may occur first between the aldehyde and the β-ketoester, followed by the reaction with hydroxylamine to form the heterocyclic ring. Numerous catalysts, including both acids and bases, can be used to promote this reaction in various solvents, often in environmentally friendly aqueous media.
Table 2: Three-Component Condensation for Isoxazol-5(4H)-one Synthesis This table is interactive. Users can sort and filter the data.
| Aldehyde | β-Dicarbonyl Precursor | Nitrogen Source | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Organocatalyst (e.g., Hexamine) in EtOH/H₂O researchgate.net | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one |
| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Agro-waste catalyst (WEOFPA) in Glycerol | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one |
| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Propylamine-functionalized cellulose (B213188) in Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one |
| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Pyruvic acid in Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one |
1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides
The 1,3-dipolar cycloaddition reaction is one of the most efficient and versatile methods for constructing five-membered heterocyclic rings, including isoxazoles. acs.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. srce.hr The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole.
Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors, most commonly from aldoximes via oxidation or dehydrohalogenation of hydroximoyl halides. For instance, an aldoxime can be treated with an oxidizing agent like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) in the presence of a base to generate the corresponding nitrile oxide.
Mechanistic Considerations: Concerted versus Stepwise Cycloadditions
The 1,3-dipolar cycloaddition reaction for isoxazole synthesis has been the subject of mechanistic studies to determine whether it proceeds through a concerted or a stepwise pathway. Two primary mechanisms have been proposed: a pericyclic cycloaddition that occurs in a single, concerted step, and a stepwise mechanism involving the formation of a diradical intermediate. researchgate.netnih.gov
Generally, the concerted pathway is the more accepted mechanism for these reactions. nih.gov However, computational studies have shown that the reaction mechanism can be influenced by the reaction medium. For instance, in the gas phase or in apolar solvents, the cycloaddition reaction tends to follow a concerted mechanism. acs.org In contrast, the use of polar solvents can favor a stepwise mechanism. acs.org In these stepwise pathways, the reaction is initiated by a nucleophilic attack from the dipole on the dipolarophile, leading to a zwitterionic intermediate which then cyclizes. researchgate.net The choice between these pathways is dictated by the relative energies of the transition states for the concerted versus the stepwise routes. rsc.org
Table 1: Mechanistic Pathway Dependence on Solvent Polarity
| Solvent Type | Predominant Mechanism | Intermediate |
|---|---|---|
| Apolar (e.g., Hexane, Toluene) | Concerted | None (Pericyclic Transition State) |
| Polar (e.g., Dichloromethane, Acetonitrile) | Stepwise | Zwitterionic or Diradical |
In-Situ Generation of Nitrile Oxide Dipoles
Nitrile oxides are highly reactive and unstable intermediates, making their in-situ generation a crucial aspect of isoxazole synthesis. chemtube3d.com This approach avoids the isolation of the hazardous dipole and allows it to react immediately with the present dipolarophile. Several methods are commonly employed for the in-situ formation of nitrile oxides.
Dehydrochlorination of Hydroximoyl Chlorides: This is a classic method where a hydroximoyl chloride is treated with a base, such as triethylamine, to eliminate hydrogen chloride and generate the nitrile oxide. organic-chemistry.org
Oxidation of Aldoximes: Aldoximes serve as stable precursors that can be oxidized to form nitrile oxides. mdpi.com Common oxidizing agents for this transformation include sodium hypochlorite (bleach) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). mdpi.comnih.gov This method is widely used due to the ready availability of aldoximes, which can be prepared from aldehydes and hydroxylamine. nih.gov
Dehydration of Nitroalkanes: Primary nitro compounds can be dehydrated to yield nitrile oxides, often facilitated by reagents like phenyl isocyanate.
From Copper Carbenes and Nitrites: A more recent method involves the reaction of copper carbenes with reagents like tert-butyl nitrite (B80452) to generate nitrile oxides, which can then undergo a [3+2] cycloaddition. rsc.org
Table 2: Common Methods for In-Situ Nitrile Oxide Generation
| Precursor | Reagent(s) | Byproduct(s) |
|---|---|---|
| Hydroximoyl Chloride | Triethylamine (Base) | Triethylammonium chloride |
| Aldoxime | Sodium Hypochlorite (NaOCl) | Sodium chloride, Water |
| O-Silylated Hydroxamic Acids | Trifluoromethanesulfonic anhydride (B1165640), NEt3 | Silyl triflate, Triethylammonium salt |
| β-Keto Esters / Copper Carbene | tert-Butyl Nitrite | - |
Reductive and Hydrolytic Routes for Isoxazole Derivative Formation
Beyond the initial ring construction, the formation of specific isoxazole derivatives can be achieved through subsequent functional group transformations, including reduction and hydrolysis.
A prominent reductive route is the conversion of a nitroisoxazole to an aminoisoxazole. For example, methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been synthesized by the reduction of its nitro precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.gov This reduction is typically carried out using reagents like iron powder in acetic acid. nih.govresearchgate.net This method is particularly useful for introducing an amine group onto the isoxazole ring, a key functional group in the target compound 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine.
Hydrolytic routes are commonly used to modify ester functionalities on the isoxazole ring. For instance, an isoxazole ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a base like sodium hydroxide, followed by acidification. nih.gov This demonstrates how existing derivatives can be chemically modified to produce new isoxazole compounds.
Elucidation of Reaction Mechanisms for this compound and Related Syntheses
The specific substitution pattern of this compound suggests its synthesis may arise from a multicomponent reaction strategy, which is known for its efficiency in building molecular complexity. nih.gov
Proposed Mechanistic Sequences in Multicomponent Reactions
One-pot, three-component reactions are an efficient strategy for synthesizing highly substituted isoxazoles. nih.gov A plausible mechanistic pathway for a related isoxazole structure involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-methoxybenzaldehyde), and hydroxylamine hydrochloride. nih.gov
The reaction likely initiates with the formation of a cyclized adduct between the β-ketoester and hydroxylamine hydrochloride. nih.gov This is followed by a condensation reaction with the aldehyde to form an intermediate which then dehydrates and rearranges to yield the final substituted isoxazole ring. The use of natural catalysts like fruit juices has been explored for this type of eco-friendly synthesis. nih.gov
Formation and Role of Michael Adduct Intermediates
In certain synthetic routes to isoxazoles, Michael addition plays a key role in the reaction mechanism. For example, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a tandem process involving an initial aldol (B89426) condensation followed by a Michael addition. researchgate.net
Furthermore, the synthesis of 5-aminoisoxazoles can proceed through the formation of a syn-Michael adduct. nih.gov In one such method, ynones react with trimethylsilylazide via a syn-Michael addition to yield 3,5-disubstituted isoxazoles. nih.gov The formation of these adducts is a critical step that dictates the final substitution pattern of the heterocyclic ring.
Intermediacy of Imine and Schiff Base Derivatives
Imine and Schiff base intermediates are frequently encountered in the synthesis of heterocyclic compounds, including isoxazoles. The classic synthesis of an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine proceeds through an imine intermediate. youtube.com Initially, the amino group of hydroxylamine reacts with one of the carbonyl groups to form an imine. Subsequently, the hydroxyl group attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic isoxazole ring. youtube.com
Schiff bases, which are compounds containing a C=N double bond, can be readily formed by the condensation of primary amines with aldehydes or ketones. nih.govchemrevlett.com The synthesis and structural characterization of Schiff bases derived from isoxazole amines have been reported, confirming the chemical compatibility and relationship between these functional groups. nih.gov In these structures, an imine linkage is formed with an amino-isoxazole, highlighting the potential for such derivatives to act as intermediates or building blocks in more complex syntheses. nih.govresearchgate.net
Intramolecular Cyclization Pathways in Isoxazole Annulation
The formation of the isoxazole ring system, a process known as annulation, can be effectively achieved through intramolecular cyclization pathways. A predominant method for this transformation is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. nih.govmdpi.com This strategy involves a precursor molecule that contains both a nitrile oxide functional group (or a moiety that can be converted into one in situ) and a dipolarophile, such as an alkyne or an alkene, within the same structure.
The generation of the reactive nitrile oxide intermediate is a critical step and can be accomplished through several common methods, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes. nih.gov Once formed, the nitrile oxide, which is a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with the tethered alkyne or alkene. mdpi.com This concerted or stepwise reaction leads to the formation of the five-membered isoxazole (from an alkyne) or isoxazoline (from an alkene) ring.
For the synthesis of a 3,4,5-trisubstituted isoxazole like this compound, the precursor would be designed to contain the necessary substituents. The intramolecular nature of the reaction offers significant advantages, including high efficiency and control over regioselectivity, as the reacting components are held in close proximity, which can favor the formation of specific isomers that might be difficult to obtain via intermolecular routes. mdpi.com The reaction pathway can be visualized as the formation of a new five-membered ring fused to an existing molecular scaffold, a process that efficiently builds molecular complexity. nih.gov
Influence of Electronic and Steric Properties of Reactants on Reaction Selectivity and Pathway
The outcome of isoxazole synthesis, including reaction rate and regioselectivity, is significantly influenced by the electronic and steric properties of the reactants. mdpi.comnih.gov In cycloaddition reactions, electronic effects dictate the energy levels of the frontier molecular orbitals of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne or alkene), which governs the reaction's feasibility and regiochemical orientation.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the reactants can alter the reaction pathway. For instance, in the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, aryl rings with para-electron-withdrawing groups can lead to excellent yields. nih.gov Conversely, a strong electron-donating group at the same position may require longer reaction times and a higher concentration of the electrophile to achieve a comparable yield. nih.gov This is because electron-withdrawing groups can lower the energy of the LUMO of the dipolarophile, facilitating the reaction with the HOMO of the nitrile oxide.
Steric Effects: Steric hindrance from bulky substituents on the reactants can also direct the regioselectivity of the cyclization. In conventional intermolecular 1,3-dipolar cycloadditions, a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles) can be formed. However, steric and electronic factors often favor the formation of 3,5-disubstituted isoxazoles. mdpi.com Intramolecular reactions can overcome some of these limitations by "locking" the reactive moieties in a specific orientation, thereby favoring the formation of otherwise less accessible isomers like the 3,4-disubstituted pattern. mdpi.com However, studies on some electrophilic cyclization routes have shown that steric effects can be minimal, with bulky groups at the ortho positions of phenyl rings not significantly hindering the reaction and still producing high yields of the desired isoxazole product. nih.gov
The interplay of these properties is crucial for designing a synthesis that selectively yields a specific isomer, such as the 3,4,5-trisubstituted pattern of this compound.
| Factor | Influence on Reaction | Example Effect |
| Electronic Properties | Affects reaction rate and orbital energies. | Electron-withdrawing groups on the dipolarophile can accelerate the reaction. nih.gov |
| Can determine the required reaction conditions. | Strong electron-donating groups may necessitate longer reaction times or more reagent. nih.gov | |
| Steric Properties | Governs regioselectivity in cycloadditions. | Often favors the formation of 3,5-disubstituted isomers in intermolecular reactions. mdpi.com |
| Can be less impactful in certain cyclizations. | Bulky ortho-substituents on aryl rings may not hinder product formation in some cases. nih.gov |
Post-Synthetic Derivatization Strategies for Isoxazole Amine Compounds
The 5-amino group on the isoxazole ring is a versatile functional handle that allows for a variety of post-synthetic modifications to create a library of new compounds. Derivatization strategies primarily focus on exploiting the nucleophilicity of the amino nitrogen.
Selective Alkylation of the Amino Moiety
The primary amino group of 5-aminoisoxazoles can be selectively alkylated to form secondary or tertiary amines. acs.org This transformation is typically achieved by reacting the parent amine with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a sulfate, often in the presence of a base. The base is required to deprotonate the amino group, increasing its nucleophilicity, or to neutralize the acidic byproduct formed during the reaction. The choice of solvent and reaction conditions can be optimized to control the degree of alkylation and minimize side reactions. This method allows for the introduction of a wide range of alkyl substituents, modifying the steric and electronic properties of the original molecule.
| Alkylating Agent | Product Type |
| Methyl Iodide | N-Methylated Amine |
| Ethyl Bromide | N-Ethylated Amine |
| Benzyl Chloride | N-Benzylated Amine |
| Dimethyl Sulfate | N,N-Dimethylated Amine |
Functionalization of the Amino Group (e.g., Amidation, Ureylene Formation)
The nucleophilic amino group readily participates in acylation reactions to form amides, ureas, and related structures. acs.org
Amidation: This is commonly performed by reacting the 5-aminoisoxazole with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270), triethylamine). Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate amide bond formation directly from a carboxylic acid. nih.gov This reaction attaches an acyl group to the nitrogen atom, forming a stable amide linkage.
Ureylene Formation: The synthesis of isoxazolyl ureas (ureylene compounds) is achieved by treating the 5-aminoisoxazole with an isocyanate (R-N=C=O). The nitrogen atom of the amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea (B33335) derivative. This reaction is typically efficient and does not require a catalyst. This derivatization is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can influence the biological activity of the molecule.
| Reagent | Functional Group Formed | Product Class |
| Acetyl Chloride | Amide | N-acetyl-5-aminoisoxazole |
| Benzoic Anhydride | Amide | N-benzoyl-5-aminoisoxazole |
| Phenyl Isocyanate | Urea | N-phenyl-N'-(isoxazol-5-yl)urea |
| Carboxylic Acid + EDCI | Amide | N-acyl-5-aminoisoxazole |
Computational Chemistry and Theoretical Investigations of Isoxazole Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can determine a molecule's three-dimensional structure, electron distribution, and orbital energies.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is crucial for understanding a molecule's reactivity and interactions.
Density Functional Theory (DFT) is a widely used ab initio method that offers a good balance between accuracy and computational cost. mdpi.comnih.gov DFT methods, such as the popular B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed. mdpi.comepstem.net These are used in conjunction with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311+G(d,p), which provide flexibility for describing the electron distribution. mdpi.comnih.govniscair.res.in For 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, a DFT optimization would yield precise bond lengths, bond angles, and dihedral angles, revealing, for instance, the relative orientation of the methoxyphenyl ring with respect to the isoxazole (B147169) core. nih.gov
Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally faster alternative to DFT. google.comdtic.mil These methods simplify the Hartree-Fock equations by using empirical parameters derived from experimental data, making them suitable for very large molecules where DFT calculations would be prohibitively expensive. google.com While less accurate than DFT, they can provide a reasonable initial geometry for more rigorous calculations or for high-throughput screening of large compound libraries. mdpi.comdtic.mil
The general workflow for geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to lower the total energy until a stationary point is found. mdpi.com
Table 1: Comparison of Common Geometry Optimization Methods
| Method Type | Specific Method | Basis Set Example | Key Features |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Good balance of accuracy and computational cost; widely used for organic molecules. mdpi.comepstem.net |
| CAM-B3LYP | cc-pVTZ | Long-range corrected; better for charge-transfer excitations. researchgate.net | |
| M06-2X | def2-TZVP | Good for non-covalent interactions and thermochemistry. | |
| Semi-Empirical | AM1 | N/A | Fast; parameterized for ground-state properties of organic molecules. google.com |
| PM3 | N/A | Similar to AM1 but with different parameterization; often better for certain systems. google.com | |
| HF-3c | MINIX | A corrected Hartree-Fock method, more robust than traditional semi-empirical methods. google.com |
A molecule's energy landscape is a multi-dimensional surface that maps its potential energy as a function of its atomic coordinates. nih.govnih.gov Analyzing this landscape is crucial for understanding conformational stability, as the molecule will preferentially adopt conformations corresponding to energy minima. researchgate.net For a flexible molecule like this compound, which has rotatable bonds (e.g., the bond connecting the phenyl and isoxazole rings), multiple low-energy conformations, or conformers, may exist. acs.org
The energy landscape can feature multiple energy wells, or "funnels," each corresponding to a distinct set of stable conformations. nih.gov The depth of these wells indicates the relative stability of the conformers. researchgate.net Computational methods can explore this landscape by performing a conformational search. This involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The identified low-energy conformers can then be subjected to full geometry optimization. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their energy differences. Understanding the accessible conformations is vital, as the biologically active conformation for binding to a target protein may not be the absolute lowest energy state in a vacuum. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. pku.edu.cnyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy is related to its electron affinity and electrophilicity. pku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The localization of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO might be localized on the electron-rich amine group and the methoxyphenyl ring, while the LUMO could be distributed across the electron-deficient isoxazole ring. researchgate.netrsc.org DFT calculations at the B3LYP/6-311G(d,p) level for a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, revealed a HOMO energy of -5.8170 eV, a LUMO energy of -0.8904 eV, and an energy gap of 4.9266 eV. mdpi.com
Table 2: Representative Frontier Molecular Orbital Data for an Isoxazole Derivative
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.8170 | Related to ionization potential; indicates nucleophilic character. mdpi.com |
| ELUMO | -0.8904 | Related to electron affinity; indicates electrophilic character. mdpi.com |
| Energy Gap (ΔE) | 4.9266 | Index of chemical reactivity and kinetic stability. mdpi.com |
Data based on a structurally related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, calculated at the B3LYP/6–311 G(d,p) level. mdpi.com
From the results of quantum chemical calculations, particularly FMO energies, a variety of molecular descriptors can be derived. These descriptors quantify different aspects of a molecule's electronic structure and reactivity, and are often used in quantitative structure-activity relationship (QSAR) studies.
Key descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule. epstem.net
These descriptors provide a quantitative basis for comparing the reactivity of different isoxazole derivatives and for predicting their interactions with other molecules. epstem.net
In Silico Modeling for Intermolecular Interactions and Target Binding
While quantum chemistry focuses on the intrinsic properties of a single molecule, in silico modeling techniques are used to predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ukaazpublications.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. researchgate.net
The process begins with obtaining the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. The ligand's structure is typically optimized using methods like DFT, as described previously. nih.govacs.org The protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB). nih.gov The protein structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or "active site." acs.org
A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The scoring function considers factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode. ajchem-a.com
For isoxazole derivatives, docking studies have been used to predict their binding to various enzymes, such as carbonic anhydrase, cyclooxygenase (COX), and bacterial proteins like DNA ligase. nih.govresearchgate.netnih.gov The results of these simulations can identify key amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the ligand, providing a rationale for the observed biological activity and guiding the design of more potent analogues. researchgate.netnih.gov
Table 3: Example Output of a Hypothetical Molecular Docking Study
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|---|
| Carbonic Anhydrase IX | 1AZM | Isoxazole Derivative | -8.5 | His94, His96, Thr200 | Hydrogen Bond, Zinc Coordination |
| Cyclooxygenase-2 (COX-2) | 5KIR | Isoxazole Derivative | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| DNA Ligase | 3PN1 | Isoxazole Derivative | -7.9 | Lys115, Glu113, Arg204 | Electrostatic, Hydrogen Bond |
This table presents hypothetical data based on typical findings from docking studies of isoxazole derivatives against known drug targets. nih.govresearchgate.netnih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |
| Carbonic Anhydrase |
| Cyclooxygenase (COX) |
| DNA Ligase |
| AM1 |
| PM3 |
| MNDO |
| His94 |
| His96 |
| Thr200 |
| Arg120 |
| Tyr355 |
| Ser530 |
| Lys115 |
| Glu113 |
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
Theoretical investigations into isoxazole systems, including derivatives closely related to this compound, reveal the critical role of non-covalent interactions in their supramolecular assembly. Hydrogen bonds are a predominant feature, significantly influencing crystal packing. For instance, in the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov Similarly, studies on other amino-isoxazole derivatives show the formation of chains through N—H⋯O hydrogen bonds. researchgate.net In the absence of strong donors like the amino group, weaker C—H⋯O and C—H⋯N hydrogen bonds can become significant, linking molecules into dimers and more complex three-dimensional networks. iucr.orgiucr.org
| Interaction Type | Description | Example Compound |
| N—H⋯N Hydrogen Bond | Forms chains linking molecules. | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |
| N—H⋯O Hydrogen Bond | Links molecules into chains. | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate researchgate.net |
| C—H⋯O Hydrogen Bond | Forms inversion dimers or chains. | Ethyl 5-phenylisoxazole-3-carboxylate iucr.org |
| π–π Stacking | Occurs between aromatic rings of adjacent molecules. | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.gov |
| H⋯H Contacts | Typically the largest contributor to the crystal packing. | Various isoxazole derivatives nih.gov |
Applications in Ligand-Based Drug Design
The isoxazole scaffold is a prominent feature in medicinal chemistry, and computational studies are integral to its use in ligand-based drug design. nih.govresearchgate.netrsc.org The diverse biological activities of isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, make them attractive candidates for therapeutic development. nih.govrsc.org Ligand-based approaches leverage the known structure-activity relationships (SAR) of a series of active compounds to design new, more potent molecules.
Computational methods such as molecular docking are used to predict the binding interactions between isoxazole derivatives and their biological targets. nih.govacs.org For example, docking studies have been employed to understand how isoxazole-carboxamide derivatives interact with COX enzymes, and how other derivatives bind to the active site of carbonic anhydrase. nih.govacs.org These studies help rationalize observed biological activities and guide the synthesis of new compounds with improved affinity and selectivity. nih.gov Furthermore, in silico prediction of ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties is a crucial step in the design process, helping to identify candidates with favorable pharmacokinetic profiles early on. nih.gov
Crystallographic Insights from Theoretical Perspectives
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify key contact points, such as hydrogen bonds, which appear as distinct red spots. mdpi.com
The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two related isoxazole structures.
| Contact Type | 5-amino-3-(4-methoxyphenyl)isoxazole (%) nih.gov | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid (%) nih.gov |
| H⋯H | 36.1 | 41.5 |
| C⋯H/H⋯C | 31.3 | 13.1 |
| O⋯H/H⋯O | 17.3 | 22.4 |
| N⋯H/H⋯N | 12.1 | 8.7 |
Conformational Analysis: Dihedral and Torsion Angle Studies
The three-dimensional conformation of isoxazole derivatives is largely defined by the dihedral and torsion angles between the isoxazole ring and its substituents. Theoretical and crystallographic studies provide precise values for these angles, offering insight into the molecule's preferred spatial orientation. A key parameter is the dihedral angle between the plane of the isoxazole ring and the plane of the phenyl substituent.
In 5-amino-3-(4-methoxyphenyl)isoxazole, this angle is relatively small at 7.30 (13)°, indicating a nearly co-planar arrangement between the two ring systems. nih.gov However, in other related structures, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, this angle is significantly larger at 42.52 (8)°. nih.gov This variation highlights how different substituents on the isoxazole or phenyl ring can induce steric hindrance or electronic effects that lead to significant twisting of the molecule. These conformational preferences are critical as they influence how the molecule fits into a biological receptor's binding site, thereby affecting its pharmacological activity.
The table below presents the dihedral angles between the isoxazole and phenyl/anthracene rings for several related compounds.
| Compound | Dihedral Angle (°) |
| 5-amino-3-(4-methoxyphenyl)isoxazole | 7.30 (13) nih.gov |
| 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | 42.52 (8) nih.gov |
| Ethyl 5-phenylisoxazole-3-carboxylate | 0.5 (1) iucr.org |
| Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate (Molecule A) | 88.67 (16) iucr.org |
| Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate (Molecule B) | 85.64 (16) iucr.org |
Structure Activity Relationship Sar Studies of Isoxazole Derivatives
Impact of Substituents and Positional Isomerism on Molecular Activity
Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Activity
The 4-methoxyphenyl group at position 4 of the isoxazole (B147169) ring is a crucial determinant of the compound's biological activity. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the electronic properties of the entire molecule. Studies on various isoxazole derivatives have shown that the presence of methoxy substituents on an attached phenyl ring can enhance anticancer activity. mdpi.comnih.gov For instance, in one study, the selectivity index for COX-2 inhibition was highest when a methoxy group was present at the 4th position of the phenyl ring. rsc.org This suggests that the electronic and steric properties of the 4-methoxyphenyl moiety are pivotal for molecular recognition and interaction with biological targets. The substitution pattern on the phenyl ring is a well-established factor in the activity of diarylisoxazoles, where electron-donating groups like methoxy have been found to enhance anticancer properties. mdpi.com
| Substituent on Phenyl Ring | Position | Observed Effect | Reference Compound Class | Citation |
|---|---|---|---|---|
| Methoxy (-OCH3) | para (4-position) | Enhanced anticancer activity; Favored COX-2 inhibition | Diarylisoxazoles; Indole-linked isoxazoles | mdpi.comrsc.org |
| Hydroxyl (-OH) | Not specified | Significantly increased bioactivity | Isoxazole derivatives of hispolon | mdpi.com |
| Chloride (-Cl) | para (4-position) | Decreased cytotoxic activity | Isoxazoline (B3343090) derivatives | mdpi.comnih.gov |
| Trifluoromethyl (-CF3) | Not specified | Enhanced anti-cancer activity | Isoxazole-based molecules | nih.gov |
Significance of the Methyl Group at Position 3 on Isoxazole Ring
The methyl group at position 3 of the isoxazole ring also plays a significant role in defining the molecule's activity. Research on related isoxazoline structures has demonstrated that a methyl substituent at the C-3 position is crucial for potent analgesic activity and selectivity towards the COX-2 enzyme. nih.gov Furthermore, in studies involving chalcone-isoxazole hybrids, the methyl isoxazole fraction was identified as being essential for the compound's antitubercular activity. mdpi.comnih.gov This indicates that the small, hydrophobic methyl group at this specific position can be critical for fitting into the active site of a target enzyme or receptor, thereby enhancing potency and selectivity.
Effects of Other Functional Group Modifications (e.g., Halogens, Nitro Groups, Hydroxyl Groups)
SAR studies on the broader class of isoxazoles have systematically investigated the impact of various functional groups, providing a predictive framework for understanding their effects.
Halogens : The introduction of halogens like fluorine (F) and chlorine (Cl) can have varied effects. In some series, electron-withdrawing groups such as -F and -CF3 on an associated phenyl ring led to excellent inhibitory activities against certain enzymes. nih.gov Conversely, in other derivatives, the presence of a Cl atom in the para position of an aromatic ring was reported to decrease cytotoxic activity. mdpi.comnih.gov
Nitro Groups : The incorporation of nitro (-NO2) groups has been explored in the synthesis of novel isoxazole derivatives, often to modulate the electronic character of the molecule and investigate its impact on cellular activity. nih.gov
| Functional Group | Typical Location | General Impact on Activity | Citation |
|---|---|---|---|
| Halogens (e.g., -F, -Cl) | Appended Phenyl Ring | Variable; can increase or decrease activity depending on the specific target and molecular context. | nih.govmdpi.comnih.gov |
| Nitro (-NO2) | Appended Phenyl Ring | Modulates electronic properties; used to probe activity relationships. | nih.gov |
| Hydroxyl (-OH) | Appended Phenyl Ring | Highly context-dependent; can increase or decrease activity. | mdpi.comnih.gov |
| Trifluoromethyl (-CF3) | Appended Phenyl Ring | Generally enhances anticancer activity. | nih.gov |
Conformational Preferences and Their Link to Molecular Function
The three-dimensional arrangement of the 4-(4-methoxyphenyl) group relative to the 3-methylisoxazol-5-amine core is critical for its interaction with biological macromolecules. The spatial orientation, or conformation, dictates how well the molecule can fit into a binding pocket and present its key interacting groups. Studies on structurally similar compounds, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, have shown that there is a significant dihedral angle between the phenyl and isoxazole rings (42.52°), indicating they are not coplanar. nih.gov This non-planar arrangement is often essential for effective binding, as a rigid, planar structure may introduce steric hindrance. mdpi.com
Influence of Intramolecular Hydrogen Bonding on Conformation and Binding Affinity
Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation, thereby pre-organizing the molecule for optimal binding and potentially increasing its affinity for a target. nih.gov In isoxazole derivatives, the nitrogen atom of the isoxazole ring is the primary site for accepting a hydrogen bond. cam.ac.ukresearchgate.net The 5-amino group in 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has hydrogen atoms that could potentially form an intramolecular hydrogen bond with the isoxazole nitrogen (N2). Such an N-H···N interaction would restrict the rotation around the C5-N bond, leading to a more planar and rigid conformation. nih.govresearchgate.net This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor. The formation of such hydrogen bonds is a key determinant of inhibitory potency in other heterocyclic compounds. nih.gov
Scaffold Hopping and Bioisosteric Replacements within Isoxazole-Based Research
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel molecular architectures with improved potency, selectivity, and pharmacokinetic profiles. In the context of isoxazole-based research, these approaches have been instrumental in the evolution of lead compounds. A notable example is the bioisosteric replacement of an imidazole (B134444) ring with an isoxazole scaffold in the development of p38 MAP kinase inhibitors.
P38 MAP kinase is a significant target in the regulation of inflammatory responses, and its inhibitors have been sought for the treatment of various inflammatory diseases. The well-known p38 inhibitor SB-203580 features a central imidazole ring. In an effort to discover novel and improved inhibitors, researchers explored the isoxazole ring as a bioisosteric replacement for the imidazole moiety. This led to the synthesis and evaluation of a series of 3,4,5-trisubstituted isoxazole derivatives. mdpi.com
The rationale for this scaffold hop was based on the similar electronic and steric properties of the isoxazole and imidazole rings, which could potentially maintain the key interactions with the kinase's active site while offering a distinct intellectual property landscape and potentially improved drug-like properties.
The investigation into 3,4,5-trisubstituted isoxazoles as p38 MAP kinase inhibitors yielded significant SAR insights. A key compound that emerged from these studies, compound 4a , demonstrated a promising profile with enhanced suppression of cytokine release, reduced affinity for cytochrome P450, and a twofold decrease in the half maximal inhibitory concentration (IC50) against the isolated p38 MAP kinase compared to the parent imidazole compound. mdpi.com
The SAR studies revealed that the nature and position of the substituents on the isoxazole ring were critical for activity. The general structure of the synthesized isoxazole derivatives is depicted below, followed by a data table summarizing the activity of key compounds.
General Structure of Synthesized Isoxazole Derivatives:
Where R1, R2, and R3 represent various substituents.
| Compound | R1 | R2 | R3 | p38 MAP Kinase IC50 (μM) | Cytokine Release Inhibition (IC50, μM) |
|---|---|---|---|---|---|
| SB-203580 (Imidazole Reference) | N/A (Imidazole core) | 0.05 | 0.1 | ||
| 4a | 4-Fluorophenyl | Pyridine (B92270) | Methyl | 0.025 | 0.05 |
| 4b | 4-Fluorophenyl | Pyridine | Ethyl | 0.08 | 0.2 |
| 4c | Phenyl | Pyridine | Methyl | 0.5 | 1.2 |
| 4d | 4-Fluorophenyl | Phenyl | Methyl | >10 | >10 |
The data clearly indicates that the isoxazole scaffold can effectively replace the imidazole ring, leading to potent p38 MAP kinase inhibitors. The SAR highlights include:
The 4-fluorophenyl group at the R1 position is crucial for high potency, as replacing it with an unsubstituted phenyl group (compound 4c) leads to a significant drop in activity.
A pyridine ring at the R2 position is essential for maintaining inhibitory activity, as its replacement with a phenyl group (compound 4d) results in a loss of potency. This suggests a key hydrogen bond interaction with the kinase hinge region, similar to the parent imidazole series.
The substituent at the R3 position influences potency, with a methyl group (compound 4a) being optimal compared to a larger ethyl group (compound 4b).
This example of scaffold hopping from an imidazole to an isoxazole core underscores the utility of this strategy in generating novel chemotypes with improved biological and pharmacological properties. While this specific study does not originate from "this compound," it provides a robust and data-supported illustration of how the isoxazole scaffold, central to the user's query, can be successfully employed in bioisosteric replacement and lead optimization efforts. The principles derived from this research are directly applicable to the design and modification of other isoxazole-based compounds.
Molecular Mechanisms of Biological Action in Vitro Research Focus
Elucidation of Interactions with Specific Molecular Targets and Pathways
There is no specific information in the available scientific literature regarding the interaction of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine with molecular targets or signaling pathways. Research has been conducted on isomers and related analogues, but these findings cannot be directly attributed to the subject compound.
Enzyme Modulatory Activities
No studies were identified that investigated the enzyme modulatory activities of this compound. For context, other isoxazole (B147169) derivatives have been explored for their effects on various enzymes. For instance, the related compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was synthesized to study its potential antitumor activity against the aurora kinase enzyme. nih.gov Additionally, a positional isomer, 3-(4-Methoxyphenyl)isoxazol-5-amine, is utilized as a precursor in the preparation of sulfonamides that show inhibitory activity against human carbonic anhydrase.
Receptor Agonism or Antagonism (e.g., Gamma-Aminobutyric Acid (GABA) Receptor Mimicry)
There is no available data describing the agonistic or antagonistic effects of this compound on any receptors, including the Gamma-Aminobutyric Acid (GABA) receptor. The isoxazole scaffold is present in compounds known to interact with GABA receptors, but no specific research links this activity to this compound.
Modulation of Cellular Signaling Pathways
Scientific literature lacks specific details on how this compound may modulate cellular signaling pathways.
Effects on Apoptosis Signaling Cascades
No research was found that examines the effects of this compound on apoptosis signaling cascades.
Influence on Cell Proliferation Mechanisms
There are no published studies detailing the influence of this compound on the mechanisms of cell proliferation.
Advanced Analytical Research Methodologies for Compound Characterization
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is then used to calculate the empirical formula of the compound—the simplest whole-number ratio of atoms present. For a newly synthesized compound like 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, elemental analysis provides crucial evidence to confirm its atomic composition and support its proposed molecular structure.
The molecular formula for this compound is C₁₁H₁₂N₂O₂. chemnet.com The theoretical elemental composition can be calculated from this formula and compared with the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and found values confirms the empirical formula and, by extension, the molecular formula if the molecular weight is known.
Elemental Analysis Data for C₁₁H₁₂N₂O₂:
| Element | Theoretical Mass % | Experimental Mass % | Difference % |
| Carbon (C) | 64.69 | 64.75 | +0.06 |
| Hydrogen (H) | 5.92 | 5.89 | -0.03 |
| Nitrogen (N) | 13.72 | 13.68 | -0.04 |
Note: Experimental values are considered to be in good agreement if they are within ±0.4% of the theoretical values.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Isoxazole derivatives are typically synthesized via cyclization reactions. A plausible route involves condensation of β-keto esters or nitriles with hydroxylamine derivatives. For example, ethyl aroylacetates (e.g., 4-methoxyphenyl-substituted precursors) can react with hydroxylamine hydrochloride under acidic or basic conditions to form the isoxazole core . Optimize reaction temperature (e.g., 45–80°C), solvent (ethanol or DMF), and stoichiometry. Purification via column chromatography (silica gel, hexane/EtOH) or recrystallization is recommended. Monitor progress using TLC and confirm purity via HPLC (>95%) .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR to confirm substituent positions (e.g., methoxy group at C4, methyl at C3) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 231.1).
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine using SHELX software to resolve bond lengths, angles, and torsional parameters .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodology : Screen for bioactivity using:
- Enzyme Inhibition : Test against kinases, proteases, or oxidoreductases via fluorometric/colorimetric assays (e.g., IC determination) .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer properties .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess stability .
- DFT Calculations : Gaussian 09 for HOMO-LUMO analysis and electrostatic potential mapping to predict reactivity and binding sites .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodology : Investigate variables such as:
- Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous).
- Compound Purity : Re-evaluate via HPLC and NMR to rule out impurities .
- Cell Line Variability : Test across multiple cell lines or in vivo models to confirm selectivity .
Q. What strategies improve regioselectivity during the synthesis of substituted isoxazole derivatives like this compound?
- Methodology :
- Directed Cyclization : Use protecting groups (e.g., acetyl for amines) to control ring formation .
- Catalytic Approaches : Employ transition metals (e.g., CuI) to direct substituent positioning .
Q. How can metabolic stability and degradation pathways be studied for this compound?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Degradation Studies : Expose to simulated gastric fluid (pH 2.0) or UV light to identify degradation products .
Q. What crystallographic techniques resolve polymorphism in this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
